molecular formula C11H15NO3 B13158177 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

Cat. No.: B13158177
M. Wt: 209.24 g/mol
InChI Key: IJLAPZJQULVZHZ-UHFFFAOYSA-N
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Description

5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 It is a derivative of furan and piperidine, featuring a hydroxymethyl group attached to the piperidine ring and an aldehyde group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-(hydroxymethyl)furfural with piperidine under specific conditions. The reaction typically takes place in a solvent such as methanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carboxylic acid.

    Reduction: 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A related compound with similar structural features but lacking the piperidine ring.

    5-(Piperidin-1-yl)furan-2-carbaldehyde: Similar structure but without the hydroxymethyl group.

Uniqueness

5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and piperidine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-[4-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c13-7-9-3-5-12(6-4-9)11-2-1-10(8-14)15-11/h1-2,8-9,13H,3-7H2

InChI Key

IJLAPZJQULVZHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(O2)C=O

Origin of Product

United States

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